molecular formula C6H8F2O2 B1446630 1-(Difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1773507-91-7

1-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1446630
CAS No.: 1773507-91-7
M. Wt: 150.12 g/mol
InChI Key: SJCQJJICGGMKNL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C6H8F2O2 It is characterized by the presence of a difluoromethyl group attached to a cyclobutane ring, which is further connected to a carboxylic acid group

Preparation Methods

The synthesis of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the difluoromethylation of cyclobutanes. This process can be carried out using photochemical protocols, which leverage green solvent-controlled reactions to introduce difluoromethyl groups into cyclobutanes . Another method involves metal-mediated stepwise difluoromethylation reactions, which have seen significant advancements in recent years . These methods are designed to efficiently and directly introduce difluoromethyl groups into the cyclobutane ring, resulting in the formation of the desired compound.

Chemical Reactions Analysis

1-(Difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents on the cyclobutane ring are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Difluoromethyl)cyclobutane-1-carboxylic acid serves as a building block in the synthesis of pharmaceuticals. Its unique structural features allow for modifications that can enhance biological activity. Research has indicated that compounds with difluoromethyl groups often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new synthetic methodologies, particularly in creating cyclobutane derivatives that have potential applications in drug discovery and material science .

Material Science

In material science, this compound can be incorporated into polymeric materials to modify their properties, such as hydrophobicity and thermal stability. The presence of fluorinated groups can enhance the performance characteristics of polymers used in coatings and other applications .

Case Study 1: Synthesis and Characterization

A study conducted by researchers at the National Academy of Sciences of Ukraine focused on synthesizing α-(difluoromethyl)-substituted cyclobutane derivatives, including this compound. The researchers developed a synthetic route that allowed for multigram production while analyzing the acid-base properties through titration methods. The results showed consistent trends in acidity related to the presence of fluorine atoms .

Another investigation assessed the biological activity of various cyclobutane derivatives, including those containing difluoromethyl groups. The study highlighted how these modifications could impact enzyme interactions and biological pathways, suggesting potential therapeutic applications in treating diseases where cyclobutane derivatives might play a role .

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This, in turn, affects the compound’s biological activity and potential therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

1-(Difluoromethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    Cyclobutane-1-carboxylic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    Difluoromethylated alkanes: These compounds have difluoromethyl groups attached to different carbon frameworks, leading to variations in their chemical behavior and applications.

The presence of the difluoromethyl group in this compound imparts unique properties, making it distinct from other similar compounds .

Biological Activity

1-(Difluoromethyl)cyclobutane-1-carboxylic acid is a fluorinated compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, acid-base properties, and various biological effects.

Chemical Structure and Properties

This compound has the molecular formula C6H8F2O2 and a molecular weight of approximately 164.13 g/mol. The presence of difluoromethyl and carboxylic acid functional groups significantly influences its chemical behavior and biological interactions.

PropertyValue
Molecular FormulaC6H8F2O2
Molecular Weight164.13 g/mol
pKaVaries (depends on solvent)
SolubilityModerate in polar solvents

Synthesis

The synthesis of this compound typically involves several steps, including the fluorination of cyclobutane derivatives followed by carboxylation. One notable approach utilizes ethyl 1-(hydroxymethyl)cyclobutane carboxylate as a starting material, which undergoes fluorination and subsequent hydrolysis to yield the desired carboxylic acid .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation: It could act as a modulator for certain receptors involved in cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of fluorinated cyclobutane derivatives, including this compound:

  • Antimicrobial Activity: Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase the hydrophobic character of the molecule, which may facilitate better interaction with bacterial membranes .
  • Anticancer Potential: Some studies suggest that cyclobutane derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the difluoromethyl group might contribute to this activity by affecting cell proliferation pathways .
  • Neuroactive Compounds: There is ongoing research into the use of fluorinated cyclobutane derivatives as potential neuroactive agents, with preliminary findings indicating possible effects on neurotransmitter systems .

Properties

IUPAC Name

1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c7-4(8)6(5(9)10)2-1-3-6/h4H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCQJJICGGMKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773507-91-7
Record name 1-(difluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 235A (0.24 g, 1.347 mmol) in ethanol (3.5 mL), THF (3.5 mL) was added NaOH (0.162 g, 4.04 mmol) in water (3 mL) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was concentrated and the residue was diluted with water (3 mL) and extracted with ethyl acetate. The aqueous layer was then acidified to pH 3-4 using an aqueous solution of 1.5 N HCl and extracted with ethyl acetate (3×25 mL) The combined organic layer was washed with water, dried over Na2SO4, filtered and the filtrate concentrated. The residual mass was then azeotroped with toluene to afford Intermediate 235B as a brown solid (0.12 g, 59% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 13.33 (s, 1H), 6.55-5.94 (m, 1H), 3.28-3.03 (m, 2H), 2.41-2.10 (m, 2H), 2.00-1.68 (m, 2H).
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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